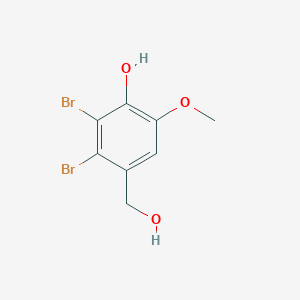
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and are often derived from marine sources
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of a suitable phenolic precursor. One common method is the bromination of 4-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 2,3-Dibromo-4-(carboxymethyl)-6-methoxyphenol.
Reduction: 4-(Hydroxymethyl)-6-methoxyphenol.
Substitution: 2,3-Dimethoxy-4-(hydroxymethyl)-6-methoxyphenol.
科学的研究の応用
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
作用機序
The mechanism of action of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. The compound’s bromine atoms and phenolic hydroxyl groups play crucial roles in its binding affinity and inhibitory activity.
類似化合物との比較
Similar Compounds
2,3-Dibromo-4,5-dihydroxybenzyl ether: Another brominated phenol with similar biological activities.
2,3-Dibromo-4,5-dihydroxyphenylmethane: Known for its antimicrobial properties.
Uniqueness
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
1940-81-4 |
|---|---|
分子式 |
C8H8Br2O3 |
分子量 |
311.95 g/mol |
IUPAC名 |
2,3-dibromo-4-(hydroxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,11-12H,3H2,1H3 |
InChIキー |
YEZYWTTWXJRYOP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)CO)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
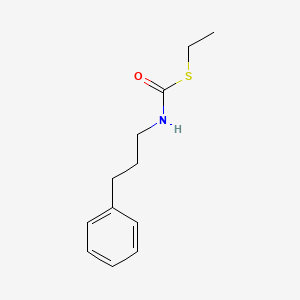
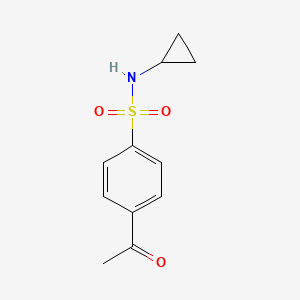
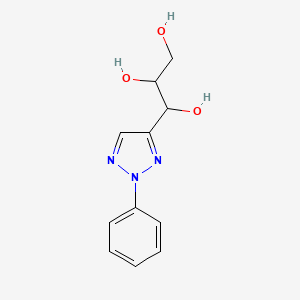
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
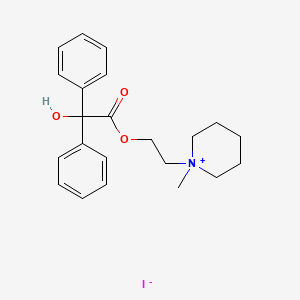
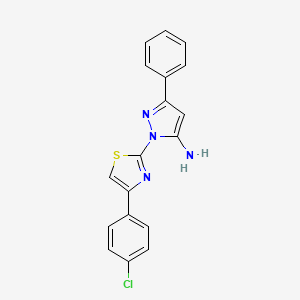

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
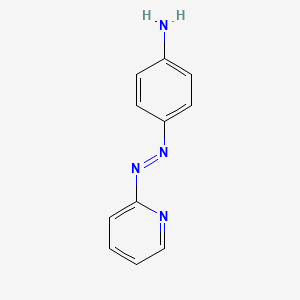
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
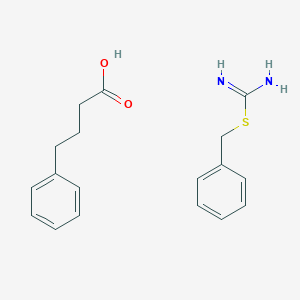
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
